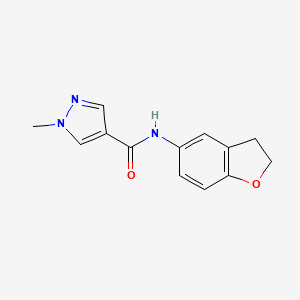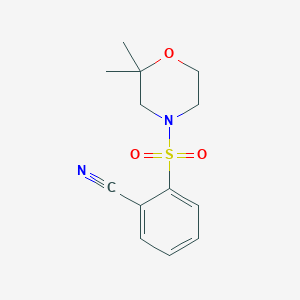
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide, also known as DBF or GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and gene expression. DBF has been widely used in scientific research as a tool to investigate the function and regulation of GSK-3β.
作用機序
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. GSK-3β plays a crucial role in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide leads to the activation of the Wnt/β-catenin pathway and the downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has also been shown to protect neuronal cells from apoptosis and reduce the accumulation of amyloid-beta in Alzheimer's disease models. Moreover, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is a specific and potent inhibitor of GSK-3β, which allows for the investigation of the role of GSK-3β in various cellular processes. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, like any other small molecule inhibitor, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use appropriate controls and confirm the results with other methods.
将来の方向性
There are several future directions for the use of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide in scientific research. One direction is to investigate the role of GSK-3β in the regulation of autophagy, a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the prevention of diseases. Another direction is to explore the potential of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases and cancer. Moreover, the development of more specific and potent GSK-3β inhibitors based on the structure of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide may lead to the discovery of new drugs for the treatment of various diseases.
合成法
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide can be synthesized by a multi-step process involving the condensation of 2,3-dihydrobenzofuran-5-carboxylic acid with hydrazine hydrate, followed by the reaction with methyl isocyanate and 4-bromopyrazole. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has been extensively used in scientific research to investigate the role of GSK-3β in various physiological and pathological processes. For example, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has been used to study the effect of GSK-3β inhibition on insulin signaling, neurodegeneration, and cancer. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide has also been used as a positive control in drug screening assays for GSK-3β inhibitors.
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16-8-10(7-14-16)13(17)15-11-2-3-12-9(6-11)4-5-18-12/h2-3,6-8H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMKVIBENRUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7497245.png)
![3,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497251.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)

![methyl 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7497269.png)
![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)

![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)
